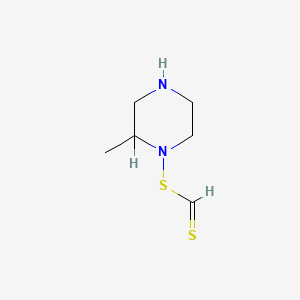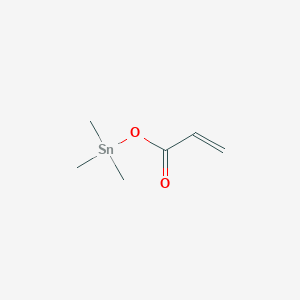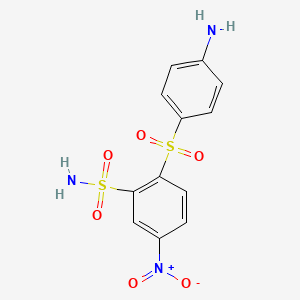
2-(4-Aminobenzene-1-sulfonyl)-5-nitrobenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Aminobenzene-1-sulfonyl)-5-nitrobenzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features both an amino group and a nitro group attached to a benzene ring, which are linked through sulfonyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminobenzene-1-sulfonyl)-5-nitrobenzene-1-sulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 5-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are generally mild, and the product is obtained in good yields .
Industrial Production Methods
Industrial production of sulfonamides often involves the use of chlorosulfonic acid and amines. The process is optimized to ensure high yields and purity of the final product. For large-scale production, continuous flow reactors may be employed to maintain consistent reaction conditions and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Aminobenzene-1-sulfonyl)-5-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions, where the sulfonamide can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) and other oxidizing agents.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various sulfonamide derivatives.
Aplicaciones Científicas De Investigación
2-(4-Aminobenzene-1-sulfonyl)-5-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial agent due to its sulfonamide structure.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Used in the production of dyes and pigments due to its aromatic structure.
Mecanismo De Acción
The mechanism of action of 2-(4-Aminobenzene-1-sulfonyl)-5-nitrobenzene-1-sulfonamide involves its interaction with bacterial enzymes. The compound inhibits the synthesis of folic acid in bacteria by competing with para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This inhibition disrupts the production of nucleotides necessary for DNA replication, leading to bacterial cell death .
Comparación Con Compuestos Similares
Similar Compounds
4-Aminobenzene-1-sulfonyl chloride: Used in the synthesis of various sulfonamides.
5-Nitrobenzenesulfonamide: Shares the nitro and sulfonamide functional groups.
Sulfanilamide: A simpler sulfonamide with similar antibacterial properties.
Uniqueness
2-(4-Aminobenzene-1-sulfonyl)-5-nitrobenzene-1-sulfonamide is unique due to the presence of both amino and nitro groups, which provide distinct chemical reactivity and potential for diverse applications. Its dual sulfonyl groups also enhance its solubility and stability compared to simpler sulfonamides .
Propiedades
Número CAS |
24573-61-3 |
|---|---|
Fórmula molecular |
C12H11N3O6S2 |
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
2-(4-aminophenyl)sulfonyl-5-nitrobenzenesulfonamide |
InChI |
InChI=1S/C12H11N3O6S2/c13-8-1-4-10(5-2-8)22(18,19)11-6-3-9(15(16)17)7-12(11)23(14,20)21/h1-7H,13H2,(H2,14,20,21) |
Clave InChI |
IYOSGKDDXIAKNN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N)S(=O)(=O)C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


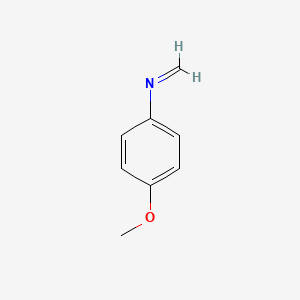
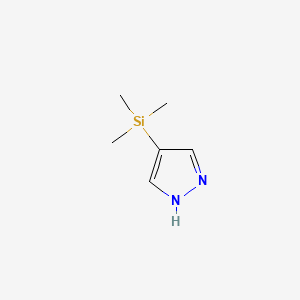
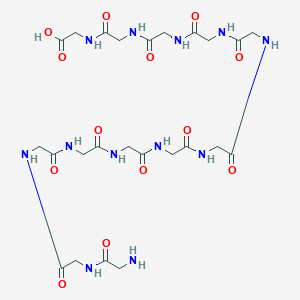
![5-[(e)-(2-Methoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14685962.png)
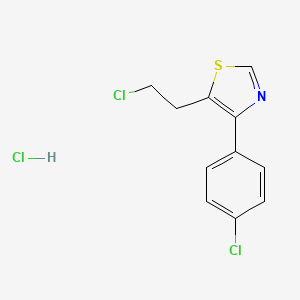
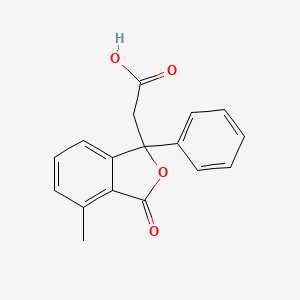

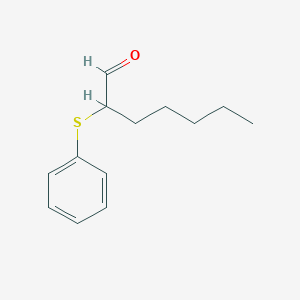
![1-[(2-Hydroxyphenyl)methyl]-3H-xanthen-3-one](/img/structure/B14686003.png)
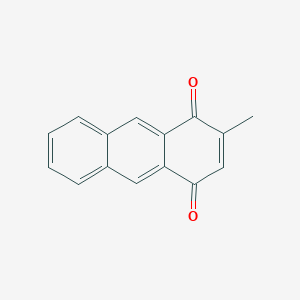
![3-[(2-Azidobenzoyl)oxy]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14686016.png)

